molecular formula C12H12N4O2S B2864760 N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 710945-71-4

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2864760
CAS RN: 710945-71-4
M. Wt: 276.31
InChI Key: JFLDVHXMLKPMDA-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that contains an indole group, an imidazole group, and a sulfonamide group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Imidazole is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions . Sulfonamides are compounds that contain a sulfonamide functional group (a sulfur atom connected by double bonds to two oxygen atoms and by a single bond to a nitrogen atom, which is also connected to two other groups) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and imidazole rings, along with the sulfonamide group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, imidazole, and sulfonamide groups. For instance, the indole portion of the molecule might undergo electrophilic aromatic substitution reactions . The imidazole ring could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds often interact with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions .

Safety and Hazards

As with any chemical compound, handling “N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

Given the biological activity of similar compounds, “N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide” could potentially be of interest in the development of new pharmaceuticals. Further studies would be needed to explore its biological activity and potential applications .

properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-16-7-12(14-8-16)19(17,18)15-10-2-3-11-9(6-10)4-5-13-11/h2-8,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLDVHXMLKPMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide

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